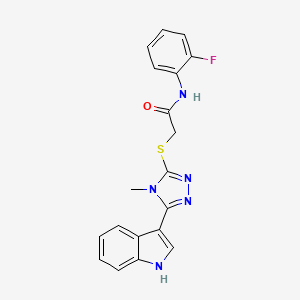

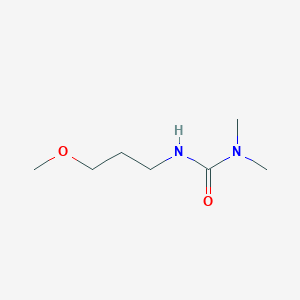

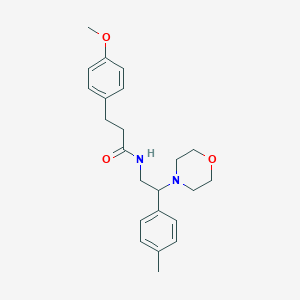

(3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, including the formation of an imino group, introduction of a phenyl group, and cyclization to form the indolone core. An efficient and selective synthesis of isoindolinones, which are closely related to the target compound, was achieved through a copper-promoted coupling of benzamides with nitroalkanes, involving C-H activation and intramolecular cyclization (Yu et al., 2017)[https://consensus.app/papers/syntheses-3hydroxyimino1isoindolinones-yu/174ff85e99695075a4594b33a6a2bc77/?utm_source=chatgpt].

Molecular Structure Analysis

Molecular structure determination often relies on X-ray crystallography, NMR, and IR spectroscopy. For instance, a detailed analysis of the molecular structure and spectroscopic properties of similar chalcone compounds was conducted using density functional theory (DFT) calculations, complemented by experimental NMR and IR spectroscopy, which showed good correlation with theoretical predictions (Espinoza-Hicks et al., 2012)[https://consensus.app/papers/synthesis-study-spectroscopic-properties-espinozahicks/df81f202ec5b5309b5a01ad67f7f9c83/?utm_source=chatgpt].

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the presence of functional groups that can undergo various chemical reactions, including nucleophilic additions or substitutions. Studies on similar molecules have explored reactions facilitated by electron-rich and electron-deficient sites within the molecule, enabling the synthesis of a wide array of derivatives (Couture et al., 1997)[https://consensus.app/papers/onepot-synthesis-3aryl-couture/69a81b53286b5f499246b04d7978c538/?utm_source=chatgpt].

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds in different environments. The crystal structure and physical characteristics of related compounds have been thoroughly investigated, revealing insights into their stability and intermolecular interactions (Franklin et al., 2011)[https://consensus.app/papers/structure-conformation-vibrational-analysis-mannich-franklin/413502ed7a0a5809accdc1bcc3ec568d/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the presence of an imino group can significantly influence the molecule's reactivity, enabling it to participate in a range of chemical transformations (Lee et al., 2015)[https://consensus.app/papers/synthesis-3alkylthiomethyl1hydroxy2phenylindoles-lee/1d2e65eed45a528e9a87c116c48b8e60/?utm_source=chatgpt].

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Applications

Methoxy-Substituted 3-Formyl-2-Phenylindoles Inhibition of Tubulin Polymerization : Research has shown that derivatives of 2-phenylindole, such as (3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one, are crucial in inhibiting tubulin polymerization. This process is a key mode of action for certain cytostatics, implying potential antitumor applications (Gastpar et al., 1998).

Efficient Synthesis for Antitumor and Antimicrobial Purposes : The compound's efficient synthesis, as evidenced in studies, suggests its usefulness in developing novel antitumor and antimicrobial agents. This is due to the structural features of the compound that contribute to these biological activities (Azmy et al., 2018).

Crystal Structure and Stability

- Crystal Packing and Stability : Investigations into the crystal structure of related compounds have provided insights into the stability and packing of these molecules, which is essential for understanding their behavior in various applications, including pharmaceuticals (Miao et al., 2011).

Synthesis and Mechanistic Insights

Synthesis and Reaction Pathways : Studies have detailed the synthesis methods and reaction pathways of similar compounds, which are crucial for their application in scientific research. Understanding these mechanisms can aid in the development of more efficient synthesis processes for related compounds (Lee et al., 2015).

Microwave-Assisted Synthesis : Research on microwave-assisted synthesis of these compounds highlights advancements in their production, which is significant for their application in scientific and pharmaceutical fields (Azmy et al., 2021).

Biological Activity and Inhibition

Enzymatic Activity and Inhibition : The compound's relevance in inhibiting specific enzymes, like xanthine oxidase, indicates its potential in therapeutic applications, particularly in treating diseases related to enzyme malfunction (Springer et al., 1976).

Electroreduction in Medicinal Chemistry : Its role in the electroreduction process, as studied in related compounds, is significant for understanding its potential application in medicinal chemistry (Villagrán et al., 2005).

Eigenschaften

IUPAC Name |

(3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(2)12-22-19-17-15-10-6-7-11-16(15)20(18(17)21)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXQFIURZIYOOE-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CO/N=C/1\C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-(2-methylpropoxyimino)-1-phenylindol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)

![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)

![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)